molecular formula C6H12N2O2 B1443416 Cyclopropylmethoxy-acetic acid hydrazide CAS No. 1339053-45-0

Cyclopropylmethoxy-acetic acid hydrazide

Cat. No. B1443416
M. Wt: 144.17 g/mol
InChI Key: LRFJVVVMUGSVNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of novel heterocyclic compounds is achieved through a multi-step process involving azo dye, ester, and hydrazide . Further reactions of hydrazide with various anhydrides result in cyclization facilitated by acetic acid, yielding six-membered heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of hydrazide compounds has been characterized by X-ray diffraction, NMR, IR and UV–Vis spectral techniques . Theoretical geometric parameters and spectroscopic studies of the title compound were performed by Hartree‒Fock and density functional theory methods .


Chemical Reactions Analysis

Hydrazide–hydrazones are versatile compounds for the synthesis of heterocyclic systems . Upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites .


Physical And Chemical Properties Analysis

While specific physical and chemical properties for Cyclopropylmethoxy-acetic acid hydrazide are not detailed, hydrazide–hydrazones are known to be versatile compounds for the synthesis of heterocyclic systems .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Acetic acid hydrazide derivatives have been utilized as key intermediates in the synthesis of various heterocyclic compounds, demonstrating their versatility in organic synthesis. For example, diethoxyphosphinyl acetic acid hydrazide serves as a reagent for preparing fused triazoles, showcasing the reactivity of such compounds in creating complex molecular structures (Liu, Palmer, & Sorgi, 2004).

Role in Heterocyclic Compound Formation

  • The regioselective role of the hydrazide moiety in acetic acid hydrazides has been explored for the formation of complex pyrrole–pyrazole systems. This highlights the potential of acetic acid hydrazides in contributing to the development of new materials and molecules with possible applications in medicinal chemistry and material science (Attanasi, Filippone, Perrulli, & Santeusanio, 2001).

Antimicrobial and Anticancer Activities

  • Some acetic acid hydrazide derivatives have been synthesized and evaluated for their biological activities, including antimicrobial and anticancer properties. This suggests that Cyclopropylmethoxy-acetic acid hydrazide could also have potential applications in developing new therapeutic agents (Popiołek & Biernasiuk, 2016).

Applications in Material Science

  • Acetic acid hydrazides have also been used in the field of corrosion inhibition, demonstrating their utility in protecting materials against corrosion. This application could extend to Cyclopropylmethoxy-acetic acid hydrazide, suggesting its potential use in material science and engineering (Abdallah, Ahmed, & Saleh, 2016).

Future Directions

Cyanoacetohydrazides, which are similar to Cyclopropylmethoxy-acetic acid hydrazide, have been used as precursors in reactions leading to the construction of heterocycles . This suggests potential future directions for the use of Cyclopropylmethoxy-acetic acid hydrazide in the synthesis of heterocyclic compounds .

properties

IUPAC Name

2-(cyclopropylmethoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-8-6(9)4-10-3-5-1-2-5/h5H,1-4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFJVVVMUGSVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropylmethoxy-acetic acid hydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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